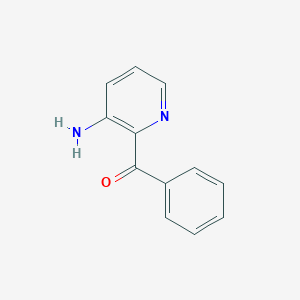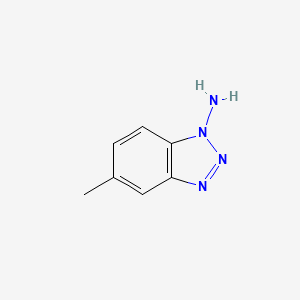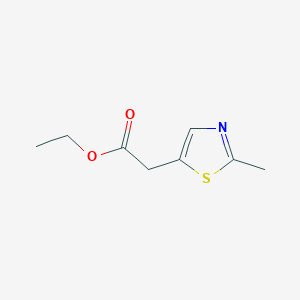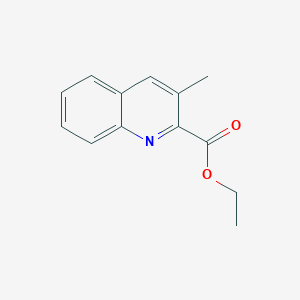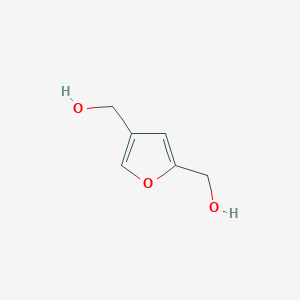
1-(2,2-Difluorocyclopropyl)-4-methylbenzene
Overview
Description
1-(2,2-Difluorocyclopropyl)-4-methylbenzene is a type of organic compound that belongs to the class of difluorocyclopropanes . Difluorocyclopropanes are characterized by a three-membered ring structure (cyclopropane) with two fluorine atoms attached to the same carbon .
Synthesis Analysis
The synthesis of difluorocyclopropane derivatives has been a subject of interest in organic chemistry . Various methods have been developed, often involving the use of a carbene source in combination with a halide initiator .Chemical Reactions Analysis
Difluorocyclopropane derivatives can participate in various chemical reactions, including both ring-forming and ring-opening reactions . The presence of fluorine substituents can significantly influence these reactions due to fluorine’s high electronegativity .Scientific Research Applications
Thermal Rearrangement Studies
- Hang et al. (2011) explored the thermal conversion of substituted difluoro(methylene)cyclopropanes to more stable products, including 1-(3-(difluoromethylene)-2,2-dimethylcyclopropylsulfonyl)-4-methylbenzene. They conducted both experimental and computational analyses, providing insights into the reaction mechanisms and structural stability of these compounds (Hang et al., 2011).
Synthesis of Difluoromethyl 2,2-Difluorocyclopropyl Ethers
- Cai et al. (2004) described the synthesis of difluoromethyl 2,2-difluorocyclopropyl ethers via the reaction of difluorocarbene with a series of ketones. This method provides a route to form these ethers in good yield (Cai et al., 2004).
Exploration as Anticancer and Antiviral Agents
- Wang et al. (2000) synthesized derivatives of 2,4-difluorobenzene, considering their potential as acyclic 5-substituted-2′-deoxyuridine (thymidine) mimics for evaluation as anticancer and antiviral agents. However, their findings indicated that these compounds were inactive as antiviral agents and had limited efficacy as anticancer agents (Wang et al., 2000).
Photochemical Reaction Studies
- Albini et al. (1982) investigated the photochemical reaction of 1,4-dicyanonaphtalene with methylbenzenes, leading to the formation of various benzyl derivatives. This study provides insights into the mechanisms of electron transfer and the formation of benzylic radicals (Albini et al., 1982).
Electrochemical Fluorination
- Momota et al. (1998) examined the electrochemical fluorination of aromatic compounds, including difluoromethylbenzene. Their work highlights the mechanism of proton elimination from the methyl groups of radical cations formed in the fluorination process (Momota et al., 1998).
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene is not clear without specific context. In general, the biological activity of difluorocyclopropane derivatives can be influenced by the presence of fluorine substituents, which can affect charge distribution, electrostatic surface, and solubility of the molecule .
Future Directions
properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYGRUJYOJHIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649108 | |
| Record name | 1-(2,2-Difluorocyclopropyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54672-44-5 | |
| Record name | 1-(2,2-Difluorocyclopropyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



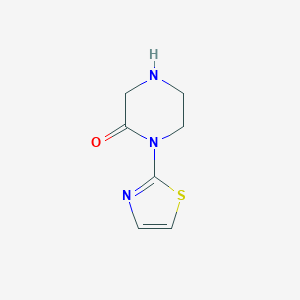
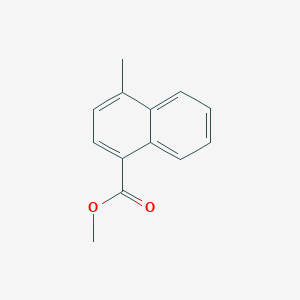
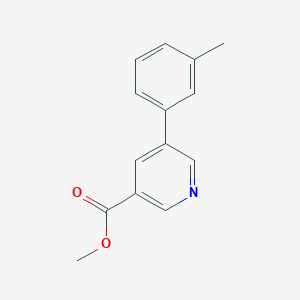
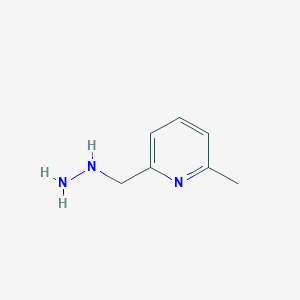
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B1629509.png)




